Physicochemical Differentiation: Furan Oxygen Drives Superior Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. Cyclohexyl and Benzothiazolyl Analogs
CAS 1235311-55-3 exhibits a computed TPSA of 55.13 Ų and a hydrogen-bond acceptor count (H_Acceptors) of 4, directly attributable to the furan oxygen atom, as documented in the supplier's calculated properties . In contrast, its closest available structural analog, N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6, MF: C₁₃H₂₀N₂OS, MW: 252.38), possesses only 3 hydrogen-bond acceptors (thiazole N, thiazole S, amide carbonyl) and lacks the ether oxygen, yielding a lower computed TPSA. For CNS-targeted programs—where the thiazole-acetamide series has been evaluated for Alzheimer's disease applications—TPSA values below 60–70 Ų are known to favor blood-brain barrier penetration, while values significantly below 50 Ų may reduce solubility [1]. Therefore, the furan-bearing compound occupies a distinct, intermediate TPSA window compared to the lower-TPSA cyclohexyl analog, making the choice between these two compounds consequential for balancing CNS penetration and aqueous solubility in lead optimization [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 55.13 Ų; H_Acceptors = 4 |
| Comparator Or Baseline | N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6): TPSA not directly reported; H_Acceptors = 3 (inferred from structure). Benchmark CNS drug-likeness threshold: TPSA < 60–70 Ų. |
| Quantified Difference | Target compound TPSA = 55.13 Ų; comparator TPSA estimated significantly lower (< 50 Ų). The furan oxygen contributes 1 additional H-bond acceptor. |
| Conditions | In silico computed properties from vendor technical datasheet ; CNS TPSA benchmarks from medicinal chemistry literature [1]. |
Why This Matters
The intermediate TPSA of 55.13 Ų positions CAS 1235311-55-3 as a more balanced candidate for CNS drug discovery programs compared to its lower-TPSA cyclohexyl analog, potentially offering improved solubility without sacrificing brain penetration.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4): 541-553. View Source
